2,4-Decadienal

Catalog No.
S1530530
CAS No.
25152-84-5
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Decadienal

CAS Number

25152-84-5

Product Name

2,4-Decadienal

IUPAC Name

(2E,4E)-deca-2,4-dienal

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+

InChI Key

JZQKTMZYLHNFPL-BLHCBFLLSA-N

SMILES

Array

solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,4E)-2,4-Decadienal; (2E,4E)-Deca-2,4-dienal; (2E,4E)-Decadienal; (E,E)-2,4-Decadien-1-al; (E,E)-2,4-Decadienal; 2-trans,4-trans-Decadienal; trans,trans-2,4-Decadien-1-al; trans,trans-2,4-Decadienal; trans-2,trans-4-Decadienal

Canonical SMILES

CCCCCC=CC=CC=O

Isomeric SMILES

CCCCC/C=C/C=C/C=O

The exact mass of the compound 2,4-Decadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fixed oils; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of polyunsaturated fatty aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Decadienal is a C10 unsaturated aldehyde recognized as a critical character-impact compound in the flavor and fragrance industry. It is primarily formed from the thermal oxidation and degradation of linoleic acid, a common polyunsaturated fatty acid. This compound is strongly associated with the aroma of deep-fried foods, cooked meats, and roasted nuts, providing characteristic fatty and chicken-like notes. It exists as four distinct geometric isomers, with the (2E,4E) and (2E,4Z) forms being the most significant, each possessing unique sensory properties and reactivity profiles that are not interchangeable in formulation. The choice of a specific isomer or defined mixture over a generic substitute is therefore a critical procurement decision driven by desired sensory outcomes and process stability.

Substituting 2,4-Decadienal with simpler aldehydes like hexanal or decanal, or using an undefined mixture of its isomers, fails to replicate its target sensory profile and process behavior. Saturated aldehydes lack the conjugated double bond system responsible for the characteristic deep-fried aroma and specific reactivity in Maillard reactions. Furthermore, the sensory thresholds and aroma characteristics of the (2E,4E) and (2E,4Z) isomers are significantly different; the (2E,4E) isomer is a key contributor to desirable fatty flavors in meat, while other isomers or degradation products like hexanal can produce off-notes associated with rancidity or staling. Procuring this compound without specifying the isomeric ratio or accepting a lower-purity grade introduces significant risks of flavor inconsistency, off-note generation, and unpredictable reactivity during thermal processing.

Isomer-Specific Sensory Impact: (E,E) vs. (E,Z) Isomers

The geometric configuration of the double bonds in 2,4-decadienal creates a significant, quantifiable difference in sensory perception. The (2E,4E) isomer is consistently identified as a key contributor to desirable 'deep-fried' and 'fatty' flavor profiles in foods like fried chicken and potato chips. In contrast, the (E,Z) isomer, while also contributing to the overall aroma, is noted as a distinct odorant in different food systems like fresh tomatoes. The odor detection threshold of the (2E,4E) isomer is reported to be as low as 0.07 parts per billion (ppb) in water, underscoring its high impact at trace levels and the necessity of controlling isomeric purity for consistent flavor formulation.

Evidence DimensionOdor Detection Threshold in Water
Target Compound Data0.07 ppb for (2E,4E)-2,4-Decadienal
Comparator Or BaselineGeneral aldehydes (e.g., Hexanal: ~5 ppb). (E,Z) isomer has a different, less characterized 'fatty' profile.
Quantified DifferenceThe (2E,4E) isomer is approximately 70 times more potent than a common saturated off-note aldehyde like hexanal.
ConditionsSensory panel evaluation in an aqueous solution.

Procuring a product with a high, specified (2E,4E)-isomer content ensures maximum potency and the correct 'deep-fried' character, reducing dosage rates and avoiding off-notes from other isomers.

Process Stability & Off-Note Precursor: Superior Indicator of Lipid Oxidation vs. Hexanal

In thermal processing, the selection of aldehydes impacts process monitoring and product stability. During the heating of linoleic acid-rich oils at 180°C, the concentration of 2,4-decadienal increases more rapidly than that of hexanal, a common marker for lipid oxidation. Furthermore, the content of 2,4-decadienal shows a strong linear relationship (R² = 0.876 to 0.986) with the total oxidation (TOTOX) value in heated oils, making it a more sensitive and direct indicator of the specific type of oxidation that generates characteristic fried flavors, as well as potential off-notes. While stable, saturated aldehydes like decanal do not form under these specific oxidative pathways and thus cannot serve this critical process-monitoring function.

Evidence DimensionRate of formation during heating and correlation with oil oxidation
Target Compound DataRises faster than hexanal; R² = 0.876-0.986 correlation with TOTOX value.
Comparator Or BaselineHexanal (rises slower); Decanal (different formation pathway, not a comparable indicator).
Quantified DifferenceDemonstrates a significantly stronger and more direct correlation to the specific oxidative state of frying oils compared to hexanal.
ConditionsHeating of sunflower and corn oils at 120, 150, and 180 °C for up to 8 hours.

Using 2,4-decadienal provides a more accurate tool for process control and shelf-life studies in fried products, as its presence is more tightly linked to the critical oxidative reactions than generic markers like hexanal.

Reactivity in Maillard Reactions: Unique Sulfur-Containing Aroma Precursor

The conjugated diene structure of 2,4-decadienal makes it a highly reactive participant in Maillard and Strecker degradation reactions, which are essential for developing savory, roasted meat flavors. When heated with sulfur-containing amino acids like cysteine or peptides like glutathione, 2,4-decadienal serves as a precursor to a unique profile of sulfur-containing volatile compounds, including thiophenes and thiazoles, which are not formed from saturated aldehydes like decanal. This specific reactivity is critical for building complex, authentic meat-like aroma systems. Saturated aldehydes or simpler unsaturated aldehydes participate differently in the Maillard reaction, generating a less complex and less characteristic aroma profile.

Evidence DimensionFormation of sulfur-containing aroma compounds
Target Compound DataReacts with cysteine/glutathione to form characteristic meat-like thiophenes, thiazoles, and other sulfur heterocycles.
Comparator Or BaselineSaturated aldehydes (e.g., Decanal) do not form this specific class of sulfur compounds under similar conditions.
Quantified DifferenceQualitative difference in reaction products, leading to a fundamentally different and more complex aroma profile.
ConditionsThermal interaction (Maillard reaction conditions) of the aldehyde with a sulfur source (cysteine or glutathione).

For developing high-fidelity savory flavors, procuring 2,4-decadienal is essential for its unique ability to generate critical sulfur-containing aroma compounds that saturated substitutes cannot produce.

High-Fidelity Fried and Fatty Flavor Systems

For creating authentic deep-fried flavor profiles in snacks, coatings, and savory seasonings. The high sensory impact of the (2E,4E)-isomer allows for the formulation of potent chicken, beef, and potato chip flavors at low concentrations, where substitution with less potent or incorrectly profiled aldehydes would fail to deliver the desired character note.

Reaction Flavor Precursor for Roasted Meat Aromas

As a key reactant in the production of processed meat flavors. Its specific reactivity with amino acids and other precursors in Maillard reaction systems is essential for generating the complex, sulfur-rich notes characteristic of roasted and cooked meats. This application depends on the unique conjugated diene structure, which is absent in saturated aldehyde substitutes.

Process Control and Quality Marker in Frying Oils

In quality assurance for industrial frying operations. Monitoring the formation of 2,4-decadienal serves as a more accurate and sensitive indicator of the specific lipid oxidation pathways relevant to flavor generation and degradation compared to generic markers like hexanal, enabling tighter control over oil quality and product consistency.

Physical Description

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS]
Yellow liquid; powerful, oily, like chicken fat

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Heavy Atom Count

11

Density

0.866-0.876

Appearance

Assay:≥98%A yellow liquid

UNII

3G88X2RK09

GHS Hazard Statements

Aggregated GHS information provided by 247 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 247 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 246 of 247 companies with hazard statement code(s):;
H312 (81.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25152-84-5
30551-18-9
2363-88-4

Wikipedia

(E,E)-2,4-Decadienal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Decadienal: ACTIVE
2,4-Decadienal, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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